Cas no 1040673-69-5 (1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine)
![1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine structure](https://ja.kuujia.com/scimg/cas/1040673-69-5x500.png)
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine 化学的及び物理的性質
名前と識別子
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- 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
- [6-(4-chlorophenyl)sulfonylpyridin-3-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
- (6-((4-chlorophenyl)sulfonyl)pyridin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- F3382-3094
- AKOS021678184
- 1040673-69-5
-
- インチ: 1S/C24H24ClN3O3S/c1-17-3-4-18(2)22(15-17)27-11-13-28(14-12-27)24(29)19-5-10-23(26-16-19)32(30,31)21-8-6-20(25)7-9-21/h3-10,15-16H,11-14H2,1-2H3
- InChIKey: CMJDOZOYIXJJLH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1=CC=C(C=N1)C(N1CCN(C2C=C(C)C=CC=2C)CC1)=O)(=O)=O
計算された属性
- 精确分子量: 469.1226905g/mol
- 同位素质量: 469.1226905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 4
- 複雑さ: 742
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79Ų
- XLogP3: 4.4
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-3094-1mg |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-15mg |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-50mg |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-20μmol |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-4mg |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-25mg |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-10μmol |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-5mg |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-2μmol |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-3094-10mg |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine |
1040673-69-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazineに関する追加情報
Introduction to Compound with CAS No. 1040673-69-5 and Product Name: 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
The compound with the CAS number 1040673-69-5 and the product name 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure incorporates a pyridine core, which is a common scaffold in many bioactive molecules, and is further functionalized with a 4-chlorobenzenesulfonyl group and a 2,5-dimethylphenyl piperazine moiety. These modifications contribute to the compound's pharmacological profile, making it a promising candidate for further investigation.
Recent research in the field of drug discovery has highlighted the importance of multi-target interactions in the development of novel therapeutics. The compound in question exhibits properties that suggest it may interact with multiple biological targets, which is a key consideration in modern drug design. The presence of the 4-chlorobenzenesulfonyl group, for instance, has been shown to enhance binding affinity to certain enzymes and receptors, while the pyridine-3-carbonyl moiety contributes to metabolic stability. These features make the compound an attractive candidate for further exploration in the development of new pharmaceutical agents.
The 2,5-dimethylphenyl piperazine component of the molecule is particularly noteworthy. Piperazine derivatives are well-known for their role as pharmacophores in various therapeutic agents, including antipsychotics and antihistamines. The dimethylation at the 2 and 5 positions increases the lipophilicity of the molecule, which can improve its bioavailability and membrane permeability. This aspect is crucial for ensuring that the compound can reach its target sites effectively within the body.
Current research trends in medicinal chemistry emphasize the need for innovative molecular designs that can address complex diseases more effectively. The compound with CAS No. 1040673-69-5 aligns with this trend by incorporating structural elements that have been shown to enhance pharmacological activity. For example, studies have demonstrated that pyridine-based compounds can modulate neurotransmitter systems, making them relevant for treating neurological disorders. The specific substitution pattern in this compound may confer additional advantages, such as improved selectivity or reduced side effects.
In addition to its potential therapeutic applications, this compound also represents an important milestone in synthetic chemistry. The synthesis of complex molecules like this one requires careful planning and precise execution. Advanced synthetic techniques have been employed to construct the intricate framework of the molecule, showcasing the capabilities of modern chemical synthesis. These techniques not only facilitate the production of novel compounds but also contribute to our understanding of molecular structure-function relationships.
The pharmacological evaluation of this compound is ongoing, but preliminary data suggest that it may exhibit promising properties as a lead molecule for drug development. In vitro studies have shown that it can interact with various biological targets, including enzymes and receptors involved in disease pathways. Further investigations are needed to fully elucidate its mechanism of action and therapeutic potential. However, these initial findings are encouraging and warrant further exploration.
The development of new pharmaceutical agents is a multidisciplinary endeavor that requires collaboration across multiple fields, including chemistry, biology, and medicine. The compound with CAS No. 1040673-69-5 exemplifies this collaborative approach by integrating insights from different areas of scientific research. Its unique structure and potential applications make it a valuable tool for researchers seeking to develop innovative treatments for various conditions.
As our understanding of biological systems continues to grow, so does our ability to design molecules that can interact with them in precise ways. The compound described here is a testament to this progress, demonstrating how structural modifications can influence pharmacological activity. By leveraging advanced synthetic methods and computational tools, scientists are able to create increasingly sophisticated molecules with tailored properties.
The future prospects for this compound are exciting, with potential applications spanning multiple therapeutic areas. Its unique combination of structural features makes it a versatile platform for further drug discovery efforts. As research progresses, we can expect to see more compounds like this one emerge as candidates for clinical development.
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